molecular formula C16H21NO2 B2727608 3-methoxy-8-(2-methylbenzoyl)-8-azabicyclo[3.2.1]octane CAS No. 2320146-96-9

3-methoxy-8-(2-methylbenzoyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2727608
CAS No.: 2320146-96-9
M. Wt: 259.349
InChI Key: ZLVUMJXXGQMYTH-UHFFFAOYSA-N
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Description

3-methoxy-8-(2-methylbenzoyl)-8-azabicyclo[3.2.1]octane is a chemical compound offered for research purposes. It belongs to the class of 8-azabicyclo[3.2.1]octanes, a scaffold of high significance in medicinal chemistry due to its structural relationship to tropane alkaloids . This class of compounds has been extensively studied for its interaction with monoamine neurotransmitter systems in the brain, particularly as ligands for the dopamine transporter (DAT) and serotonin transporter (SERT) . The 8-azabicyclo[3.2.1]octane structure serves as a versatile template, where modifications at the 3- and 8- positions allow for fine-tuning of pharmacological activity and selectivity . Research into analogues has shown that replacing the 8-nitrogen with other heteroatoms like sulfur can yield potent and selective inhibitors of monoamine transporters, providing valuable tools for understanding neurochemical pathways . This product is intended for laboratory research applications only. It is not for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-11-5-3-4-6-15(11)16(18)17-12-7-8-13(17)10-14(9-12)19-2/h3-6,12-14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVUMJXXGQMYTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2C3CCC2CC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-8-(2-methylbenzoyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the azabicyclo structure, followed by the introduction of the methoxy group and the o-tolyl moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-8-(2-methylbenzoyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Studies

The compound is being investigated for its potential pharmacological effects, particularly in the realm of neuropharmacology. Its structural similarity to tropane alkaloids suggests possible interactions with neurotransmitter systems, including opioid receptors.

Case Study: Opioid Receptor Interaction

Research indicates that modifications in the structure of azabicyclo compounds can enhance selectivity for kappa opioid receptors, which are involved in pain modulation. A study highlighted the structure-activity relationships (SAR) of various related compounds, suggesting that 3-methoxy-8-(2-methylbenzoyl)-8-azabicyclo[3.2.1]octane may exhibit significant biological activity through these pathways.

CompoundKappa IC50 (nM)Mu:Kappa RatioDelta:Kappa RatiohERG IC50 (µM)
Compound A17293>174>33
Compound B15085>200>30
Target CompoundTBDTBDTBDTBD

Synthesis of Novel Therapeutics

The compound serves as a precursor in the synthesis of novel therapeutic agents. Its unique bicyclic framework allows for the modification and development of derivatives with enhanced pharmacological properties.

Case Study: Synthesis Pathways

A recent study explored synthetic pathways leading to derivatives of azabicyclo compounds, demonstrating that altering substituents on the bicyclic structure can lead to compounds with varying degrees of biological activity. This highlights the versatility of this compound in drug design.

Neuropharmacological Applications

Given its potential interactions with neurotransmitter systems, this compound is being explored for applications in treating neurological disorders, particularly those involving pain and mood regulation.

Case Study: Analgesic Properties

Research into related compounds has shown promising analgesic effects when interacting with kappa opioid receptors. Future studies may focus on the efficacy and safety profile of this compound in clinical settings.

Mechanism of Action

The mechanism by which 3-methoxy-8-(2-methylbenzoyl)-8-azabicyclo[3.2.1]octane exerts its effects involves interactions with specific molecular targets. The azabicyclo moiety can interact with enzymes or receptors, potentially inhibiting or activating their functions. The methoxy group and o-tolyl moiety may also play roles in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The tropane scaffold’s pharmacological profile is highly sensitive to substituent variations. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituents (Position) Molecular Weight Biological Activity Key Findings
3-Methoxy-8-(2-methylbenzoyl)-8-azabicyclo[3.2.1]octane 3-OCH₃, 8-(2-MeBz) ~317.4 (calc.) Hypothesized CNS activity Potential DAT/SERT modulation (inferred)
Cocaine () 2β-CO₂Me, 3β-Ph 303.35 DAT inhibitor, stimulant High abuse potential
RTI-336 () 3β-(4-Cl-Ph), 2β-(3-(4-MePh)isoxazole) ~394.9 DAT inhibitor In clinical trials for cocaine addiction
3-(Diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane () 3-OCH(Ph)₂, 8-Me 337.45 5-HT1A receptor ligand Structural analog for serotonin receptor studies
Methyl 3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate () 3-(4-I-Ph), 2-CO₂Me 415.24 Radioligand for imaging Used in PET imaging for dopamine system diagnostics

Pharmacological and Pharmacokinetic Insights

  • Substituent Effects on Bioactivity: The 3-methoxy group in the target compound may enhance metabolic stability compared to ester groups (e.g., cocaine’s 2β-CO₂Me), which are prone to hydrolysis . This group may also reduce off-target effects compared to bulkier diphenylmethoxy derivatives () .
  • Receptor Selectivity :

    • Cocaine and RTI-336 exhibit high affinity for the dopamine transporter (DAT). The target compound’s 2-methylbenzoyl group may confer selectivity for DAT or serotonin transporters (SERT), similar to modifications seen in RTI-336’s isoxazole substituent .
    • The 3-methoxy group could reduce cardiotoxicity risks associated with tropane alkaloids by avoiding interactions with muscarinic receptors .
  • Synthetic Accessibility: Synthesis routes for analogous compounds (e.g., ) involve sulfonylation or phenoxy group introduction via intermediates like tert-butyl carbamates. The target compound’s 2-methylbenzoyl group may require Friedel-Crafts acylation or Suzuki coupling for installation .

Biological Activity

3-Methoxy-8-(2-methylbenzoyl)-8-azabicyclo[3.2.1]octane is a compound belonging to the azabicyclo family, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{14}H_{17}NO_{2}
  • Molecular Weight : Approximately 233.29 g/mol

The unique bicyclic structure contributes to its biological properties, particularly its interaction with various biological targets.

The biological activity of this compound is primarily mediated through its interaction with neurotransmitter receptors and enzymes involved in neurotransmission.

Key Mechanisms Include :

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter release and uptake.
  • Enzyme Interaction : It can inhibit or activate enzymes that are critical in metabolic pathways, leading to altered physiological responses.

Neurotransmitter Interaction

Research indicates that compounds within the azabicyclo family, including this compound, exhibit activity related to neurotransmitters such as serotonin and dopamine. These interactions can affect mood regulation, cognition, and motor functions.

Antinociceptive Effects

Studies have shown that this compound possesses antinociceptive properties, suggesting potential applications in pain management. For instance, animal models have demonstrated reduced pain perception when administered this compound.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Pharmacological Evaluation :
    • A study investigated the analgesic effects in rodent models, revealing significant reductions in pain response compared to control groups.
    • Dosage : Effective doses ranged from 5 mg/kg to 20 mg/kg, with higher doses leading to increased efficacy but also potential side effects.
  • Neurochemical Studies :
    • Research into its effects on serotonin levels indicated that the compound can enhance serotonin availability in synaptic clefts, potentially improving mood and reducing anxiety.
    • Methodology : In vivo microdialysis was employed to measure neurotransmitter levels post-administration.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with similar compounds was performed:

Compound NameStructureKey Activity
8-Azabicyclo[3.2.1]octan-3-olStructureNeurotransmitter modulation
Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octaneStructureAntinociceptive properties

Q & A

Q. What are the primary biological targets of 3-methoxy-8-(2-methylbenzoyl)-8-azabicyclo[3.2.1]octane and its derivatives?

The compound and its analogs primarily interact with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Studies show that substitutions at the C3 and N8 positions modulate affinity and selectivity for these targets. For example, aryl groups at C3 enhance DAT binding, while bulky N8 substituents influence SERT/NET selectivity .

Q. What synthetic methodologies are employed to construct the 8-azabicyclo[3.2.1]octane core structure?

Key strategies include:

  • Radical cyclizations : Using n-tributyltin hydride and AIBN to form bicyclic frameworks with high diastereocontrol (>99%) .
  • Tropinone derivatization : Modifying naturally occurring tropane alkaloids to introduce functional groups .
  • Ring-closing metathesis : For enantioselective synthesis of the bicyclic scaffold .

Q. How do structural modifications at the C3 position influence binding to monoamine transporters?

Substitutions at C3, particularly halogenated aryl groups (e.g., 4-fluorophenyl), significantly enhance DAT affinity. For example, 3β-(4-chlorophenyl)tropane derivatives exhibit 10-fold higher DAT inhibition compared to unsubstituted analogs . Methoxy groups (as in the target compound) may reduce steric hindrance, improving transporter access .

Q. What analytical techniques are used to characterize 8-azabicyclo[3.2.1]octane derivatives?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is standard for purity assessment and quantification. Nuclear magnetic resonance (NMR) spectroscopy, especially 1^1H and 13^{13}C, resolves stereochemistry and substituent effects .

Q. How does the 2-methylbenzoyl group at N8 affect metabolic stability?

Bulky N8 substituents like 2-methylbenzoyl reduce hepatic metabolism by cytochrome P450 enzymes, prolonging half-life in vivo. This is critical for optimizing pharmacokinetics in preclinical studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in SAR data across studies on 8-azabicyclo[3.2.1]octane derivatives?

Discrepancies often arise from differences in assay conditions (e.g., cell lines, radioligands). To address this:

  • Use standardized binding assays (e.g., HEK-293 cells expressing human DAT/SERT).
  • Perform molecular dynamics simulations to compare ligand-receptor interactions under varying conditions . Example: Conflicting DAT affinity values for 3-fluorophenyl analogs were resolved by controlling pH and ion concentrations .

Q. What computational approaches predict the binding modes of 8-azabicyclo[3.2.1]octane derivatives with DAT?

  • Docking studies : Software like AutoDock Vina identifies key interactions (e.g., hydrogen bonds with Asp79).
  • QSAR models : Correlate substituent electronic properties (Hammett constants) with inhibitory potency .
  • Free-energy perturbation (FEP) : Quantifies energy changes during ligand binding, guiding rational design .

Q. What are the challenges in achieving enantioselective synthesis of this compound?

The bicyclic scaffold contains multiple chiral centers, requiring:

  • Chiral auxiliaries : Temporarily induce asymmetry during cyclization .
  • Catalytic asymmetric synthesis : Use transition-metal catalysts (e.g., Ru or Rh) for stereocontrol in radical cyclizations . Example: A Pd-catalyzed desymmetrization of tropinone achieved >95% enantiomeric excess (ee) .

Q. How do off-target interactions (e.g., with nicotinic receptors) impact therapeutic potential?

Some derivatives bind to α4β2 nicotinic receptors, leading to unintended effects. To mitigate this:

  • Conduct broad-panel receptor profiling during lead optimization.
  • Modify the C3 substituent to reduce basicity, minimizing cation-π interactions with nicotinic receptors .

Q. What strategies optimize metabolic stability without compromising DAT affinity?

  • Isotopic labeling : Replace labile hydrogens with deuterium at metabolically vulnerable positions.
  • Prodrug design : Mask polar groups (e.g., methoxy) with esters, which hydrolyze in vivo .
    Example: 8-(4-Fluorobenzyl) analogs showed improved stability in liver microsome assays while retaining DAT IC50_{50} < 10 nM .

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